3-Chloro-4-nitrobenzene-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Research
The journey of sulfonamide research began in the 1930s at the Bayer laboratories of IG Farben in Germany. wikipedia.org A research team led by Gerhard Domagk discovered that a red dye named Prontosil had remarkable antibacterial effects in mice. researchgate.net This discovery was so significant that it earned Domagk the 1939 Nobel Prize in Physiology or Medicine. openaccesspub.org
Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active form: a simpler, colorless compound named sulfanilamide. wikipedia.org This finding was crucial as it shifted the focus to developing numerous derivatives of sulfanilamide, which were easier to synthesize and often more effective. These "sulfa drugs" became the first broadly effective systemic antibacterials and were instrumental in treating bacterial infections before the widespread availability of penicillin. wikipedia.org The success of these early sulfonamides spurred further research, leading to the development of derivatives with improved properties and a wider range of therapeutic applications. openaccesspub.org
Importance of Sulfonamide Functional Groups in Organic Synthesis
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone in modern organic synthesis and medicinal chemistry. wikipedia.orgajchem-b.com Its importance stems from several key features:
Chemical Stability: The sulfonamide group is metabolically robust and generally stable under a variety of reaction conditions, making it a reliable component in complex molecular architectures. researchgate.net
Versatile Reactivity: While stable, the sulfonamide group can be synthesized through well-established and efficient chemical reactions, most commonly by reacting a sulfonyl chloride with a primary or secondary amine. ekb.egijarsct.co.in
Bioisosterism: The sulfonamide group can act as a bioisostere of a carboxylic acid. researchgate.net This means it can mimic the size, shape, and electronic properties of a carboxylic acid group, allowing it to interact with biological targets in a similar fashion while potentially offering improved metabolic stability. researchgate.net
Pharmacological Activity: The presence of the sulfonamide functional group is associated with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties. ajchem-b.comajchem-b.com
These characteristics have made the sulfonamide group a privileged scaffold in the design and synthesis of new pharmaceutical agents. nih.gov
Overview of Benzene (B151609) Sulfonamide Scaffolds in Chemical Research
The benzene sulfonamide scaffold, which features a sulfonamide group directly attached to a benzene ring, is of particular importance in drug discovery. nih.gov This structural motif is present in a multitude of FDA-approved drugs and continues to be a fertile ground for the development of new therapeutic agents. citedrive.com
Researchers have extensively explored the modification of the benzene ring and the sulfonamide nitrogen to create libraries of compounds with tailored biological activities. nih.gov The benzene ring provides a rigid framework that can be substituted with various functional groups to modulate properties like solubility, lipophilicity, and target binding affinity. This has led to the development of benzene sulfonamide derivatives as inhibitors of various enzymes, such as carbonic anhydrases, kinases, and proteases, making them relevant in the treatment of cancer, glaucoma, viral infections, and inflammatory diseases. nih.govcitedrive.com The ongoing research into benzene sulfonamide scaffolds highlights their enduring value as a versatile platform for discovering novel bioactive molecules. nih.gov
Properties
IUPAC Name |
3-chloro-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRVYSLJJHIICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Nitrobenzene 1 Sulfonamide and Its Analogues
Classic Approaches to Sulfonamide Formation
Traditional methods for constructing the sulfonamide linkage are characterized by their reliability and straightforward execution. These approaches typically involve the reaction of a sulfonyl chloride with an amine or the oxidative coupling of various sulfur and nitrogen-containing precursors.
Amidation of Sulfonyl Chlorides
The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. nih.govcbijournal.com This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the S-N bond. thieme-connect.com
Synthesis from 4-Chloro-3-nitrobenzenesulfonyl Chloride
The direct precursor to 3-Chloro-4-nitrobenzene-1-sulfonamide is 4-Chloro-3-nitrobenzenesulfonyl chloride. The synthesis of the target sulfonamide is classically achieved by reacting this sulfonyl chloride with an ammonia (B1221849) source, typically aqueous ammonia (ammonium hydroxide). bohrium.com
The process involves the slow addition of the 4-Chloro-3-nitrobenzenesulfonyl chloride intermediate to chilled aqueous ammonia. The reaction is highly exothermic and requires careful temperature control, often maintained at temperatures as low as -10°C. The mixture is stirred for several hours to ensure complete reaction. The resulting solid product, this compound, precipitates from the reaction mixture and can be isolated by filtration. Purification is typically achieved by washing the crude product with water and subsequent recrystallization from a suitable solvent system, such as a methanol/water mixture or toluene, to yield the final product.
The precursor, 4-Chloro-3-nitrobenzenesulfonyl chloride, is itself synthesized from 2-chloronitrobenzene through chlorosulfonation using chlorosulfonic acid. This reaction is generally heated for an extended period to ensure the completion of the electrophilic aromatic substitution.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 4-Chloro-3-nitrobenzenesulfonyl chloride | bohrium.com |
| Reagent | Chilled aqueous ammonia | bohrium.com |
| Temperature | -10°C, then warmed to 23°C | |
| Reaction Time | 3 hours at -10°C, then 2 hours at 23°C | |
| Purification | Recrystallization from toluene |
Considerations of Amine Nucleophilicity in Synthetic Routes
The success of sulfonamide synthesis via sulfonyl chlorides is heavily dependent on the nucleophilicity of the amine. Nucleophilicity refers to the ability of the amine's lone pair of electrons to attack the electrophilic sulfur center of the sulfonyl chloride.
Primary amines, such as ammonia, are generally highly reactive nucleophiles and react readily with sulfonyl chlorides to form primary sulfonamides. nih.gov The reaction mechanism is analogous to nucleophilic acyl substitution. thieme-connect.com The nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur, which is bonded to a good leaving group (chloride). thieme-connect.com
The reactivity can be influenced by steric hindrance and the electronic properties of the substituents on the amine. While primary amines are typically very reactive, secondary amines can exhibit lower reactivity. nih.gov In the context of synthesizing this compound, the use of ammonia, a small and unhindered primary amine, ensures a rapid and efficient reaction with the sterically accessible sulfonyl chloride. The high basicity of ammonia also serves to neutralize the hydrogen chloride byproduct generated during the reaction. For less nucleophilic or sterically hindered amines, the addition of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often necessary to facilitate the reaction by scavenging the HCl produced. cbijournal.com
Oxidative Sulfonamidation Reactions
Oxidative sulfonamidation represents an alternative to the classic sulfonyl chloride-amine coupling. These methods construct the S-N bond through a formal oxidative process, often involving the coupling of sulfur compounds in a lower oxidation state (like sulfinates or thiols) with an amine source in the presence of an oxidant.
Oxidative Sulfonamidation of Alkenes and Dienes
The difunctionalization of alkenes and dienes provides a pathway to complex sulfonamide-containing molecules. Recent research has demonstrated the copper-catalyzed 1,2-sulfonyl etherification of 1,3-dienes. nih.gov This three-component reaction involves a sulfonyl chloride, an alcohol, and an aryl 1,3-diene, proceeding under mild, base-free conditions. nih.gov The mechanism is believed to involve a copper-mediated single-electron transfer process, leading to the formation of both a C-S and a C-O bond across the diene system. nih.govfigshare.com This method provides a direct route to highly functionalized sulfonylated allyl ether compounds. nih.gov While not a direct synthesis of this compound itself, this type of oxidative reaction showcases a modern approach to incorporate a sulfonamide precursor (the sulfonyl group) into complex organic scaffolds derived from dienes. nih.gov
Advanced and Catalytic Synthetic Strategies
To overcome the limitations of classical methods, such as the need for pre-functionalized and sometimes harsh reagents, a variety of advanced and catalytic strategies have been developed. These methods often feature milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Transition-metal catalysis has emerged as a powerful tool for sulfonamide synthesis. bohrium.com Palladium-catalyzed methods, for instance, allow for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be aminated in situ to form sulfonamides under mild conditions. nih.gov This approach offers significant functional group tolerance. nih.gov
Rhodium(III)-catalyzed oxidative olefination of sulfonamides with alkenes has also been developed, enabling the direct functionalization of C-H bonds to form more complex sulfonamide structures. snnu.edu.cnacs.org Similarly, iron- and copper-catalyzed C-H amidation processes provide a one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides, avoiding the need for pre-functionalization. thieme-connect.com
More recently, photocatalysis has provided novel, metal-free pathways for sulfonamide synthesis. rsc.orgrsc.org These methods can utilize visible light to generate aryl radicals from precursors like aryl triflates, which then engage in a three-component cascade coupling with SO₂ surrogates and various amines. rsc.org This strategy allows for the modular assembly of diverse sulfonamides under exceptionally mild, room-temperature conditions. rsc.org Other photocatalytic approaches focus on the late-stage functionalization of existing sulfonamides by converting them into sulfonyl radical intermediates, which can then be coupled with alkene fragments. nih.gov These advanced catalytic systems represent the cutting edge of sulfonamide synthesis, offering efficient and sustainable alternatives to traditional protocols. bohrium.comthieme.de
Transition Metal-Catalyzed Methods
Transition metal catalysis offers efficient pathways for the formation of sulfonamides. Copper, in particular, has been identified as a versatile catalyst in these transformations.
A significant advancement in sulfonamide synthesis involves a copper-catalyzed three-component reaction. rsc.orgrsc.org This method utilizes nitroarenes as coupling partners for the preparation of sulfonamides through the insertion of sulfur dioxide. rsc.orgrsc.org The reaction smoothly proceeds with arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) in the presence of a copper catalyst, yielding a range of sulfonamides in good to excellent yields. rsc.orgrsc.org This approach demonstrates a broad substrate scope and tolerates various functional groups, including hydroxyl, cyano, amino, and carbonyl groups. rsc.orgrsc.org
A plausible mechanism for this reaction suggests that an arylsulfinate is a key intermediate. The copper catalyst is believed to facilitate the interaction between the nitroarene and the arylsulfinate, which is a critical step in the formation of the sulfonamide product. rsc.orgrsc.org Research has also shown that nitroarenes can serve as both nitrogen sources and oxidants in a copper-catalyzed redox coupling with sodium sulfinates, which act as both reactants and reductants, to produce N-arylsulfonamides without the need for external additives. nih.govnih.gov In some iron-catalyzed variations of this reaction, mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.orgacs.org
Table 1: Scope of Copper-Catalyzed Sulfonamide Synthesis from Nitroarenes This table is interactive and based on data from cited research.
| Entry | Nitroarene | Arylboronic Acid | Yield (%) |
|---|---|---|---|
| 1 | Nitrobenzene (B124822) | Phenylboronic acid | 85 |
| 2 | 4-Nitrotoluene | Phenylboronic acid | 82 |
| 3 | 4-Nitroanisole | Phenylboronic acid | 78 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 88 |
| 5 | Nitrobenzene | 4-Methoxyphenylboronic acid | 80 |
| 6 | Nitrobenzene | 4-Chlorophenylboronic acid | 83 |
Photocatalytic Approaches
Photocatalysis has emerged as a powerful, green alternative for the synthesis of sulfonamides, often proceeding under mild, transition-metal-free conditions. rsc.org A novel photocatalytic strategy facilitates the modular synthesis of a wide array of arylsulfonamides. rsc.org This method is based on the three-component coupling of aryl radicals, sulfur dioxide surrogates, and amines. rsc.org
A key innovation in this area is the use of sodium iodide (NaI) as a dual-functional catalyst and a soft electron donor. rsc.org This system enables the direct activation of abundant, biomass-derived aryl triflates under mild conditions, such as room temperature and UV light, to generate aryl radicals. rsc.org This activation strategy facilitates an efficient three-component cascade coupling with SO₂ surrogates like potassium metabisulfite (K₂S₂O₅) and a broad range of amines, including aliphatic, aromatic, and heterocyclic amines, to deliver sulfonamide products in good to excellent yields. rsc.org This approach represents a significant advancement by overcoming the limitations of traditional single-electron transfer (SET) mechanisms in generating aryl radicals from aryl triflates. rsc.org
S-N Coupling Methodologies
S-N coupling reactions are a direct and fundamental approach to constructing the sulfonamide bond. Recent advancements have focused on making these processes more efficient and versatile.
One notable method involves a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.org This reaction forms aryl ammonium (B1175870) sulfinates, which can then be converted in a one-pot process to a variety of functionalized sulfonamides by treatment with an aqueous solution of the desired amine and sodium hypochlorite (B82951) (bleach). organic-chemistry.org This methodology is compatible with a broad range of amines, including anilines and amino acid derivatives. organic-chemistry.org
Furthermore, a metal-free, one-pot three-component reaction has been developed for the synthesis of sulfonamides through sequential C–S and S–N coupling. researchgate.net This process involves the reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite, yielding a diverse range of sulfonamides with various reactive functional groups in good to excellent yields. researchgate.net
Protecting Group Strategies Utilizing Nitrobenzenesulfonamide (Ns)
The nitrobenzenesulfonamide (Ns) group is a highly versatile moiety in organic synthesis, serving as both a protecting and an activating group for amines.
Ns Group as a Protecting and Activating Moiety in Amine Synthesis
The nitrobenzenesulfonamide (Ns) group is a valuable tool for the protection of primary amines. rsc.org The resulting Ns-amides are sufficiently acidic to undergo alkylation under various conditions. chem-station.com A significant advantage of the Ns protecting group is its facile removal under mild conditions. rsc.org Deprotection is typically achieved using soft nucleophiles, such as thiols (e.g., thiophenol), in the presence of a base. chem-station.com This process proceeds through the formation of a Meisenheimer complex, followed by the elimination of the sulfonamide to release the free amine. chem-station.com This mild deprotection protocol makes the Ns group orthogonal to many other protecting groups used in complex molecule synthesis. rsc.orgchem-station.com
Alkylation of N-Monosubstituted Ns-Amides
N-monosubstituted nitrobenzenesulfonamides can be readily alkylated to form N,N-disubstituted sulfonamides. rsc.org This alkylation can be carried out using conventional methods with alkyl halides in the presence of a base. chem-station.com Alternatively, the alkylation can be performed under Mitsunobu conditions, which allows for the use of a broader range of alcohols as alkylating agents. rsc.orgchem-station.com The ability to perform this alkylation under mild conditions is a key advantage of the "Ns strategy" in amine synthesis. rsc.org
Table 2: Alkylation and Deprotection of Ns-Amides This table is interactive and based on data from cited research.
| Substrate (Ns-Amide) | Alkylating Agent | Alkylation Conditions | Deprotection Conditions | Product (Secondary Amine) | Yield (%) |
|---|---|---|---|---|---|
| N-(benzyl)-Ns | Methyl iodide | K₂CO₃, DMF | Thiophenol, K₂CO₃ | N-methylbenzylamine | 95 |
| N-(propyl)-Ns | Benzyl bromide | Cs₂CO₃, DMF | Thiophenol, K₂CO₃ | N-benzylpropylamine | 92 |
| N-(cyclohexyl)-Ns | Isopropyl alcohol | DEAD, PPh₃ | Thiophenol, K₂CO₃ | N-isopropylcyclohexylamine | 88 |
Deprotection Mechanisms of Ns-Amides via Meisenheimer Complexes
The nitrobenzenesulfonyl (Ns) group is a crucial protecting group for amines in organic synthesis, favored for its stability and, most importantly, its mild deprotection conditions. researchgate.netnih.gov The cleavage of the Ns-group from a protected amine (an Ns-amide) proceeds through a distinctive mechanism involving an aromatic nucleophilic substitution (SNAr) pathway. chem-station.com This process is facilitated by the strong electron-withdrawing nature of the nitro group on the benzene (B151609) ring.
The deprotection is typically initiated by a soft nucleophile, such as a thiolate (e.g., thiophenol in the presence of a base). researchgate.netchem-station.com The mechanism involves the following steps:
Nucleophilic Attack: The thiolate anion attacks the carbon atom of the nitro-activated aromatic ring that is bonded to the sulfur atom of the sulfonamide. nih.govchem-station.com
Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a stable, anionic intermediate known as a Meisenheimer complex. chem-station.comresearchgate.net This complex is stabilized by the delocalization of the negative charge across the electron-deficient ring, particularly onto the nitro group. researchgate.net
Collapse of the Intermediate: The Meisenheimer complex then collapses. The S-N bond cleaves, leading to the release of the free amine and the formation of an aminosulfinate intermediate. nih.gov
Final Steps: The process culminates in the elimination of sulfur dioxide (SO₂) to yield the final deprotected amine. chem-station.com
This deprotection strategy is a key feature of the Fukuyama Amine Synthesis, which allows for the preparation of secondary amines under mild conditions. chem-station.com The ability to remove the Ns group without harsh reagents makes it highly valuable in the synthesis of complex molecules with sensitive functional groups. rsc.org
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in 3-Chloro-4-nitrobenzene-1-sulfonamide. The aromatic region of the spectrum would be of particular interest, showing signals for the three protons on the benzene (B151609) ring. The splitting patterns of these signals (doublets, doublet of doublets) would help to confirm the substitution pattern. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would be expected to show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts indicating the electronic environment of each carbon.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| C1 | - | 135-145 |
| C2 | 7.8-8.2 (d) | 125-135 |
| C3 | - | 130-140 |
| C4 | - | 145-155 |
| C5 | 7.5-7.9 (dd) | 120-130 |
| C6 | 7.9-8.3 (d) | 120-130 |
Note: The expected chemical shifts are estimates based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and the asymmetric and symmetric stretching of the N=O bonds of the nitro group (around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Sulfonamide) | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1550-1500 |
| Aromatic C=C Stretch | 1600-1450 |
| Symmetric NO₂ Stretch | 1370-1300 |
| Asymmetric SO₂ Stretch | 1350-1300 |
| Symmetric SO₂ Stretch | 1170-1150 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the presence of the nitrobenzene (B124822) chromophore would result in strong absorption in the UV region, typically between 250 and 300 nm.
Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) |
|---|---|
| Ethanol | 250-280 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₅ClN₂O₄S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 236.9734 |
| [M+Na]⁺ | 258.9554 |
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.
Theoretical Elemental Composition of this compound (C₆H₅ClN₂O₄S)
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 30.45 |
| Hydrogen (H) | 2.13 |
| Chlorine (Cl) | 14.98 |
| Nitrogen (N) | 11.84 |
| Oxygen (O) | 27.04 |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of molecules. It is routinely employed to predict a variety of molecular properties, providing insights that complement experimental findings.
Geometry Optimization and Molecular Structures
The first step in a computational study is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state) is calculated. This process determines key structural parameters. For 3-Chloro-4-nitrobenzene-1-sulfonamide, this analysis would yield precise data on:
Bond Lengths: The distances between connected atoms (e.g., C-C, C-S, S-O, N-O, C-Cl).
Bond Angles: The angles formed by three consecutive atoms (e.g., C-S-O, O-N-O).
This data would typically be presented in a table, comparing calculated values to experimental data if available from techniques like X-ray crystallography.
Electronic Structure Analysis
Once the geometry is optimized, DFT calculations can elucidate the distribution and energy of electrons within the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies are vital for understanding a molecule's chemical reactivity and electronic transitions.
HOMO Energy: Represents the ability of the molecule to donate an electron.
LUMO Energy: Represents the ability of the molecule to accept an electron.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A large energy gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.
A specific study would report the energy values for the HOMO, LUMO, and the calculated energy gap in electron volts (eV).
Molecular Electrostatic Potential (MESP) Mapping
An MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other species. Different colors indicate different potential values:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
An MESP map for this compound would identify the specific nucleophilic and electrophilic sites on the molecule, offering insights into its intermolecular interactions.
Atomic Charge Distribution
This analysis calculates the partial charge on each atom in the molecule. Methods like Mulliken population analysis are used to distribute the total electronic charge among the atoms. A table of atomic charges would reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing further detail on the molecule's polarity and reactive sites.
Global Reactivity Descriptors
Electronegativity (χ): The power of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Chemical Potential (μ): The escaping tendency of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
A computational study would present these calculated values in a data table, allowing for a quantitative assessment of the chemical behavior of this compound.
Without published research providing the outputs of these specific calculations for this compound, any discussion remains purely hypothetical.
Intermolecular Interactions and Solvation Effects
The study of intermolecular interactions is fundamental to understanding how molecules like this compound behave in a condensed phase. Computational methods, particularly Density Functional Theory (DFT), are employed to model these interactions. For related sulfonamide compounds, research has shown that molecular aggregation in the solid state is often governed by a network of hydrogen bonds. mdpi.com
In a computational study on a similar molecule, ({4-nitrophenyl}sulfonyl)tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze the crystal structure. The analysis revealed a complex aggregate synthon sustained by O-H⋯O hydrogen bonds and further stabilized by N-H⋯O intermolecular contacts. mdpi.com The energies of these interactions can be calculated to quantify their strength. For instance, the interaction energies for dimeric and tetrameric structures of ({4-nitrophenyl}sulfonyl)tryptophan were computed, providing insight into the stability of these aggregates. mdpi.com Such interactions are expected to be critical in the crystal packing of this compound.
Table 1: Calculated Interaction Energies for a Model Sulfonamide Compound Aggregate
| Aggregate Structure | Calculation Method | Interaction Energy (kcal/mol) |
|---|---|---|
| Dimer | B3LYP/6-311++G(d,p) | -9.7 |
| Dimer | B3LYP-D3(BJ)/6-311++G(d,p) | -12.4 |
| Tetramer | B3LYP/6-311++G(d,p) | +8.4 |
| Tetramer | B3LYP-D3(BJ)/6-311++G(d,p) | -16.2 |
Data derived from a study on ({4-nitrophenyl}sulfonyl)tryptophan and is illustrative of the methodology. mdpi.com
Solvation effects, which describe the influence of a solvent on a solute molecule, are also critical. Theoretical investigations into the solvatochromism of related azo sulfonamide compounds have utilized the integral equation formalism for the polarizable continuum model (IEF-PCM) combined with DFT. nih.gov These studies indicate that hydrogen bonding between the sulfonamide and protic solvent molecules is a primary cause of observed spectral shifts, as it stabilizes the neutral form of the molecule. nih.gov Understanding these effects is vital for predicting the compound's behavior in various chemical environments.
Prediction of Acidity (pKa) Values
The acidity, or pKa, of the sulfonamide group is a crucial parameter influencing the ionization state and, consequently, the biological and chemical properties of the molecule. Computational chemistry offers powerful tools for the accurate prediction of pKa values.
One innovative approach has demonstrated a strong linear correlation between aqueous pKa values and the equilibrium bond lengths of the sulfonamide group, which are calculated using quantum chemical methods. rsc.org This method has proven powerful enough to identify and correct inaccurate experimental values in the literature for several drug compounds. rsc.org The underlying principle is that changes in the electronic environment of the sulfonamide group, which alter its acidity, are directly reflected in its geometric structure, specifically the S-N and S-O bond lengths.
Other computational strategies combine quantum mechanical calculations with machine learning algorithms. optibrium.com In these methods, descriptors derived from semi-empirical quantum calculations (such as atomic charges, bond properties, and delocalizabilities) for the conjugate acid and base forms of the molecule are used to train a machine learning model. optibrium.com This approach allows for the high-throughput prediction of pKa for large and diverse sets of compounds.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density, which is typically calculated using DFT. This analysis allows for the precise definition of atoms within a molecule and the characterization of the chemical bonds and non-covalent interactions between them. nih.gov
While no specific QTAIM analysis for this compound has been identified, studies on related compounds illustrate its utility. For example, in substituted nitroxide radicals, QTAIM analysis has been used to demonstrate that the nature of hydrogen bonding can range from closed-shell (ionic) to shared (covalent) interactions, depending on the electronic properties of the substituents. rsc.org Similarly, for natural products, QTAIM can be used to compute the strength of intramolecular hydrogen bonds and analyze other non-covalent interactions that dictate the molecule's conformation and stability. nih.gov This methodology could be applied to this compound to characterize the intramolecular and intermolecular interactions, such as hydrogen bonds involving the sulfonamide and nitro groups, and the nature of the C-Cl bond.
Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. The methodological aspects of building a robust QSAR model are critical for its predictive power.
The general workflow involves several key steps:
Dataset Preparation : A series of compounds with known biological activities (e.g., antibacterial) is selected. jbclinpharm.org
Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include 2D descriptors (e.g., connectivity indices, AlogP) and 3D descriptors. jbclinpharm.orgeurekaselect.com
Descriptor Selection : To avoid overfitting and multicollinearity, a subset of the most relevant descriptors is chosen. This is often done by analyzing a correlation matrix to select the least correlated descriptors. jbclinpharm.org
Model Building : A mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN). jbclinpharm.org
Model Validation : The model's statistical significance and predictive ability are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds. jbclinpharm.orgnih.gov
This table summarizes common methodological metrics used in QSAR studies for compounds like sulfonamides. jbclinpharm.orgnih.gov
Correlation between Experimental and Computational Data
Validating computational methods by correlating their results with experimental data is a cornerstone of modern chemical research. For sulfonamides and related compounds, DFT has proven to be a reliable tool for predicting various spectroscopic and structural properties.
Studies have shown excellent agreement between computed and experimental data. For instance, in the characterization of a novel sulfonamide, the computed structural parameters from DFT calculations were found to be in good agreement with those obtained from X-ray crystallography. mdpi.com Similarly, calculated vibrational frequencies can be compared with experimental FT-IR spectra, and calculated NMR chemical shifts (using methods like Gauge-Independent Atomic Orbital, GIAO) can be correlated with experimental NMR data. doi.org
Table 3: Illustrative Comparison of Experimental and Calculated Data for a Model Sulfonamide
| Property | Experimental Value | Calculated Value (DFT) |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | ||
| N-H Stretch | ~3300 | ~3350 |
| SO₂ Asymmetric Stretch | ~1350 | ~1365 |
| SO₂ Symmetric Stretch | ~1160 | ~1170 |
| ¹H NMR Chemical Shift (ppm) | ||
| Sulfonamide N-H | ~8.0-10.0 | Correlates well with experimental trends |
| Electronic Absorption (nm) | ||
| λₘₐₓ (UV-vis) | 259 | 266 |
Data is representative and compiled from studies on various sulfonamide derivatives to illustrate the correlation principle. mdpi.comdoi.org
This strong correlation between theoretical predictions and experimental results provides confidence in the computational models, allowing them to be used for predicting the properties of new or uncharacterized molecules like this compound.
Derivatization and Chemical Transformations of 3 Chloro 4 Nitrobenzene 1 Sulfonamide
Alkylation and Arylation Reactions of the Sulfonamide Moiety
The nitrogen atom of the sulfonamide group in 3-chloro-4-nitrobenzene-1-sulfonamide can undergo alkylation and arylation reactions to furnish N-substituted derivatives. These transformations are crucial for modifying the compound's physical, chemical, and biological properties.
Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The basic conditions deprotonate the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion that readily reacts with the alkyl halide. However, the presence of the strongly electron-withdrawing nitro group in this compound can decrease the nucleophilicity of the sulfonamide nitrogen, potentially requiring harsher reaction conditions or more reactive alkylating agents. For instance, studies on the manganese-catalyzed N-alkylation of various arenesulfonamides using alcohols have shown that sulfonamides bearing strongly electron-withdrawing groups, such as nitro or cyano groups, exhibit significantly reduced reactivity and may fail to undergo N-alkylation under certain conditions acs.org.
A general representation of the N-alkylation of an arenesulfonamide is depicted below:
ArSO₂NH₂ + R-X + Base → ArSO₂NHR + Base·HX
Where Ar = 3-chloro-4-nitrophenyl, R = alkyl group, X = halogen
A general scheme for the copper-catalyzed N-arylation is as follows:
ArSO₂NH₂ + Ar'-Br + Cu(I) catalyst + Base → ArSO₂NHAr' + Cu(I)X + HB⁺
Where Ar = 3-chloro-4-nitrophenyl, Ar' = aryl group
Acylation Reactions
The sulfonamide nitrogen of this compound can be acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activities and applications in organic synthesis. The reaction proceeds via the nucleophilic attack of the sulfonamidate anion on the electrophilic carbonyl carbon of the acylating agent. Bismuth(III) salts have been reported as efficient catalysts for the N-acylation of sulfonamides under both solvent and solvent-free conditions researchgate.net.
An example of a related acylation is the synthesis of 4-chloro-N-(4-nitrobenzoyl)benzenesulfonamide from 4-chlorobenzenesulfonamide and 4-nitrobenzoic acid using phosphorus oxychloride nih.gov. This demonstrates the feasibility of acylating sulfonamides bearing a chloro substituent.
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reference |
| 4-Chlorobenzenesulfonamide | 4-Nitrobenzoic acid | 4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide | POCl₃ | nih.gov |
| Benzenesulfonamide | Benzoic-4-nitrobenzoic anhydride | N-(4-nitrobenzoyl)benzenesulfonamide and N-benzoylbenzenesulfonamide | Bismuth(III) salts | researchgate.net |
Functionalization Strategies
Beyond simple derivatization of the sulfonamide nitrogen, more advanced strategies can be employed to functionalize other parts of the this compound molecule.
Sulfonamide-Directed C-H Functionalization
The sulfonamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the aromatic ring. This strategy offers a powerful tool for the late-stage modification of complex molecules. While specific examples involving this compound are not prevalent in the literature, the general principle has been demonstrated for other arenesulfonamides. The nitro group itself can also act as a directing group in C-H activation reactions, typically directing functionalization to the ortho position rsc.org. Palladium-catalyzed C-H nitration of sulfonyl hydrazides followed by intramolecular cyclization has also been reported, showcasing the utility of the sulfonyl group in directing C-H functionalization rsc.orgdntb.gov.ua.
Synthesis of Sulfonyl Nitrene-Type Species
Sulfonyl azides are common precursors to highly reactive sulfonyl nitrenes upon thermal or photochemical activation. These nitrenes can undergo a variety of transformations, including C-H insertion and aziridination reactions. Visible-light-mediated energy transfer to sulfonyl azides can generate triplet nitrenes, which exhibit distinct reactivity compared to their singlet counterparts chemrxiv.org. While the direct generation of a sulfonyl nitrene from this compound is not a standard transformation, its corresponding sulfonyl azide (B81097) could, in principle, serve as a precursor. The generation of sulfinyl nitrenes from sulfinylhydroxylamines has also been explored as a route to sulfoximines and sulfonimidamides nih.govresearchgate.net.
Applications as Precursors for Other Chemical Classes
This compound can serve as a valuable starting material for the synthesis of other important classes of organic compounds.
Formation of Sulfonylureas
Sulfonylureas are a significant class of compounds with applications in medicine, particularly as antidiabetic agents. A common method for their synthesis involves the reaction of a sulfonamide with an isocyanate. The reaction proceeds by the addition of the nucleophilic sulfonamide nitrogen to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the sulfonamide. Various methods have been developed for the synthesis of sulfonylureas from sulfonamides, including the use of carbamates as isocyanate precursors to avoid handling hazardous isocyanates directly researchgate.netresearchgate.netrsc.org. The synthesis of sulfonylurea derivatives substituted with benzenesulfonamide groups has been reported, highlighting the utility of this reaction in creating molecules with potential biological activity nih.gov.
A general reaction for the formation of a sulfonylurea is as follows:
ArSO₂NH₂ + R-N=C=O → ArSO₂NHCONHR
Where Ar = 3-chloro-4-nitrophenyl, R = alkyl or aryl group
| Sulfonamide | Isocyanate/Carbamate (B1207046) | Product Class | Key Features | Reference |
| Substituted benzenesulfonamides | Aryl isocyanates | Sulfonylureas | Synthesis of potential hypoglycemic agents | nih.gov |
| Various sulfonamides | Phenyl (trans-4-methylcyclohexyl)carbamate | Sulfonylureas | Phosgene- and isocyanate-free synthesis of glimepiride | researchgate.net |
| Various sulfonamides | Carbamates derived from diphenyl carbonate and amines | Sulfonylureas | Water-assisted, multi-step protocol avoiding hazardous reagents | rsc.org |
| Fluorinated benzenesulfonamides | Phosgene (to form isocyanate in situ) | Sulfonylureas | Synthesis of herbicidal sulfonylureas | google.com |
Synthesis of Sulfonimidates and their Derivatives
The synthesis of sulfonimidates and their derivatives starting from this compound is a chemical transformation that has not been specifically reported in the reviewed scientific literature. General methodologies for the formation of sulfonimidates often involve the reaction of sulfonamides with various reagents, but direct application to this compound has not been detailed.
Further research is required to explore the feasibility and potential pathways for the conversion of this compound into the corresponding sulfonimidates. Such studies would involve investigating suitable reaction conditions, catalysts, and reagents to achieve this transformation efficiently.
Precursors for Highly Substituted Saturated Heterocycles
While nitroaromatic compounds and sulfonamides can be valuable precursors in the synthesis of heterocyclic systems, the specific use of this compound for the direct synthesis of highly substituted saturated heterocycles is not well-documented. The existing literature on the synthesis of saturated heterocycles from sulfonamide derivatives typically involves multi-step reaction sequences, and a direct pathway from this particular starting material has not been explicitly described.
The potential of this compound as a precursor for such heterocycles remains an area for future investigation. This would likely involve initial transformations of the nitro and/or sulfonamide groups to facilitate subsequent cyclization reactions.
Mechanistic Insights into Reactions Involving 3 Chloro 4 Nitrobenzene 1 Sulfonamide
Exploration of Reaction Pathways and Transition States
The primary reaction pathway of mechanistic interest for amides derived from 3-chloro-4-nitrobenzene-1-sulfonamide is the cleavage of the nitrogen-sulfur (N-S) bond, which constitutes the deprotection step in synthetic chemistry. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. chem-station.comrsc.org Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the energetics and structures of the intermediates and transition states involved in these reactions for related nitrobenzenesulfonamides. nih.govnih.gov
The generalized pathway involves the attack of a nucleophile on the carbon atom of the aromatic ring that is bonded to the sulfur atom of the sulfonamide group (the ipso-carbon). This initial attack is the rate-determining step and leads to the formation of a high-energy transition state. This transition state resolves into a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. chem-station.comnih.govwikipedia.org For nosyl (Ns) amides, this complex is typically a stable intermediate rather than a transition state. nih.gov From this intermediate, the sulfonyl group departs, and subsequent steps lead to the release of the deprotected amine.
While specific computational data for this compound is not extensively documented, the pathway can be reliably inferred from studies on closely related o-nitrobenzenesulfonamides. The key energetic barrier is the initial formation of the Meisenheimer complex, the stability of which is crucial for the reaction to proceed under mild conditions. nih.gov
| Step | Description | Species Type | Key Structural Features |
|---|---|---|---|
| 1 | Nucleophilic Attack | Transition State (TS1) | Partial bond formation between the nucleophile and the ipso-carbon. The aromaticity of the ring is partially disrupted. |
| 2 | Intermediate Formation | Meisenheimer Complex (Intermediate) | Fully formed bond between the nucleophile and the ipso-carbon. The carbon is sp3-hybridized. Negative charge is delocalized across the aromatic ring and the nitro group. wikipedia.org |
| 3 | Leaving Group Departure | Transition State (TS2) | Partial cleavage of the carbon-sulfur bond. The aromaticity of the ring begins to be restored. |
| 4 | Product Formation | Products | Aromatic ring with the nucleophile attached and the departed sulfonamide anion. |
Role of Substituents (Chloro and Nitro) in Reaction Mechanisms
The substituents on the benzene (B151609) ring play a critical role in defining the reactivity of this compound. Both the chloro and nitro groups are electron-withdrawing, a property that is fundamental to the compound's chemical behavior, particularly in activating the ring toward nucleophilic aromatic substitution. lumenlearning.comlibretexts.org
Nitro Group (-NO₂): Located at the 4-position (para to the sulfonamide group), the nitro group is the dominant activating group. It exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and, more importantly, resonance. libretexts.orgresearchgate.net During the SNAr reaction, the nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate by delocalizing it onto its oxygen atoms. wikipedia.org This stabilization significantly lowers the activation energy for the reaction, allowing the deprotection of corresponding Ns-amides to occur under mild conditions. rsc.orgresearchgate.net
Chloro Group (-Cl): Positioned at the 3-position (meta to the sulfonamide group), the chloro substituent also functions as an electron-withdrawing group. Its effect is primarily inductive, pulling electron density from the ring through the sigma bond due to its electronegativity. libretexts.org Because it is meta to the reaction center, it cannot participate in resonance stabilization of the Meisenheimer complex. However, its inductive withdrawal of electron density further deactivates the ring towards electrophiles and slightly enhances its reactivity towards nucleophiles, complementing the powerful activating effect of the para-nitro group.
The combined electronic effects of these two substituents make the aromatic ring highly electron-deficient, which is the key feature enabling the facile cleavage of the Ns group in synthetic applications. rsc.org
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |
|---|---|---|---|---|
| Nitro (-NO₂) | 4 (para) | Strongly withdrawing | Strongly withdrawing | Strongly activating; stabilizes Meisenheimer complex via resonance. libretexts.orgresearchgate.net |
| Chloro (-Cl) | 3 (meta) | Moderately withdrawing | Weakly donating (not effective from meta position) | Weakly activating; enhances ring electrophilicity via induction. libretexts.org |
Mechanistic Aspects of Deprotection in Ns-Chemistry
The use of the 2-nitrobenzenesulfonyl (nosyl or Ns) group, and by extension the related 3-chloro-4-nitrobenzenesulfonyl group, as a protecting group for amines is a cornerstone of modern organic synthesis, largely due to its reliable and mild deprotection conditions. chem-station.comresearchgate.net The mechanism of deprotection is a classic example of nucleophilic aromatic substitution. rsc.org
The process is typically initiated by a soft, sulfur-based nucleophile, such as thiophenol in the presence of a base like potassium carbonate or cesium carbonate. chem-station.com The mechanism unfolds in a series of well-defined steps:
Nucleophilic Attack: The thiolate anion attacks the C1 carbon of the aromatic ring (the carbon attached to the sulfonyl group), breaking the aromaticity of the ring.
Formation of Meisenheimer Complex: This addition leads to the formation of a tetrahedral, anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the ring and is significantly stabilized by the para-nitro group. chem-station.comnih.govwikipedia.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the sulfonamide anion as the leaving group.
Proton Transfer and Decomposition: A proton transfer to the nitrogen of the sulfonamide anion yields the free amine. The other product, a sulfinic acid derivative, is unstable and decomposes to release sulfur dioxide (SO₂). chem-station.com
This deprotection strategy is highly valued for its mildness and orthogonality to many other protecting groups, allowing for selective deprotection in complex molecules. rsc.orgresearchgate.net
| Step | Reactants | Process | Products/Intermediates |
|---|---|---|---|
| 1 | Ns-protected amine, Thiolate (e.g., PhS⁻) | Nucleophilic addition to the aromatic ring at C1. | Meisenheimer complex (anionic intermediate). chem-station.com |
| 2 | Meisenheimer complex | Elimination of the sulfonamide anion. | Diaryl sulfide (B99878) and sulfonamide anion. |
| 3 | Sulfonamide anion, Proton source (e.g., H₂O, solvent) | Protonation of the nitrogen atom. | Free amine and 3-chloro-4-nitrobenzenesulfinate. |
| 4 | 3-chloro-4-nitrobenzenesulfinate | Spontaneous decomposition. | 3-chloro-4-nitrobenzene + Sulfur Dioxide (SO₂). |
Applications in Advanced Chemical Synthesis
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Sulfonamides are a prominent class of compounds used to create both metal-free organocatalysts and chiral ligands for metal-catalyzed reactions.
Chiral mono- and bis-sulfonamide derivatives are widely employed in asymmetric catalysis. nih.gov These catalysts are prized for their ability to create stereochemically controlled products. The sulfonamide nitrogen can act as a coordination site for metals, while the N-H protons can serve as hydrogen-bond donors to activate electrophiles.
C₂-symmetric bis-sulfonamides, in particular, have proven to be effective ligands and organocatalysts. nih.gov Their defined geometry helps to create a rigid and predictable chiral environment around a catalytic center, leading to high levels of enantioselectivity in reactions such as the conjugate addition of dicarbonyl compounds to nitro-olefins. nih.gov Bifunctional sulfonamide organocatalysts that contain both a hydrogen-bond donating sulfonamide group and a basic amine moiety have been developed to activate both the nucleophile and the electrophile in a reaction, mimicking enzymatic strategies. nih.gov While the direct use of 3-Chloro-4-nitrobenzene-1-sulfonamide for these specific catalysts is not extensively documented in readily available literature, its structure is representative of the arylsulfonamide framework that is fundamental to the design of these powerful catalytic tools.
| Reaction Type | Catalyst Type | General Role of Sulfonamide Moiety |
|---|---|---|
| Michael Addition | Bifunctional Sulfonamide | Hydrogen-bond donation to activate the electrophile (e.g., nitroalkene) |
| Aldol Reaction | Prolinamide-Sulfonamide | Modulates acidity and steric environment of the catalyst |
| Asymmetric Transfer Hydrogenation | Ru(II)-Bis-sulfonamide Complex | Chiral ligand coordinating to the metal center |
Asymmetric Synthesis
Asymmetric synthesis focuses on the selective production of one enantiomer of a chiral molecule. The sulfonamide group can be chemically modified into other sulfur-based functional groups that are pivotal for this purpose.
Sulfonimidates are organosulfur(VI) compounds that possess a stereogenic sulfur center. This chiral center makes them valuable as "chiral templates" for guiding the stereochemical outcome of a reaction. chemrxiv.org The synthesis of these compounds can start from sulfonamides, opening a pathway for their use in asymmetric synthesis.
The general strategy involves converting the sulfonamide into a sulfonimidate with a defined stereochemistry at the sulfur atom. This chiral sulfonimidate can then be used as an intermediate to transfer chirality to a new molecule. For example, they can serve as precursors for the synthesis of enantioenriched sulfoximines, another class of chiral sulfur compounds that have gained attention in medicinal chemistry. chemrxiv.org The ability to install a stereogenic sulfur center and then use it to direct subsequent bond formations is a powerful tool for constructing complex chiral molecules. nih.govnih.gov
Building Blocks for Complex Molecular Architectures
Beyond its use in catalysis, this compound serves as a versatile building block, providing the 3-chloro-4-nitrophenylsulfonyl moiety for incorporation into larger, more complex molecules.
Recent advancements in synthetic methodology have demonstrated that aromatic sulfonyl chlorides can be used to construct functionalized indenes. nih.govacs.org In a copper-catalyzed arylative cyclization reaction, aromatic sulfonyl chlorides react with arylalkynes, where the sulfonyl chloride functions as a donor of its aryl group. nih.gov
This reaction is notable for its tolerance of a wide array of functional groups on the aromatic sulfonyl chloride, including nitro groups. nih.govacs.org Consequently, 3-chloro-4-nitrobenzenesulfonyl chloride, which can be readily derived from this compound, is a suitable substrate for this transformation. This positions the sulfonamide as a precursor for synthesizing indenes functionalized with both chloro and nitro substituents, which are valuable handles for further chemical modification.
The title compound is a key precursor for the synthesis of N-arylsulfonyl hydrazides, which are themselves crucial intermediates for producing various hydrazone derivatives. The synthesis begins with the conversion of the arylsulfonamide to the corresponding arylsulfonyl chloride. This sulfonyl chloride is then reacted with hydrazine (B178648) to yield the arylsulfonyl hydrazide.
This resulting N-(3-chloro-4-nitrophenylsulfonyl)hydrazide can then be condensed with various carbonyl compounds. Specifically, it can be used in the synthesis of N-Arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives. These complex hydrazones are synthesized by reacting an appropriate N-arylsulfonyl-3-acylindole with a benzoyl hydrazide, establishing a clear synthetic lineage from the initial sulfonamide.
| Step | Starting Material | Reagent | Product |
|---|---|---|---|
| 1 | This compound | Chlorinating Agent | 3-Chloro-4-nitrobenzenesulfonyl chloride |
| 2 | 3-Chloro-4-nitrobenzenesulfonyl chloride | Hydrazine (N₂H₄) | 3-Chloro-4-nitrobenzenesulfonyl hydrazide |
| 3 | 3-Chloro-4-nitrobenzenesulfonyl hydrazide | Substituted Indole-3-carbaldehyde | N-Arylsulfonyl-3-acylindole Arylcarbonyl Hydrazone Derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
